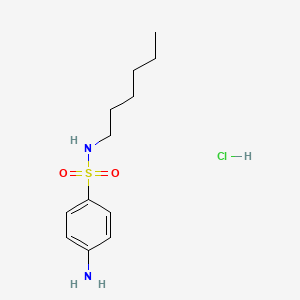

4-amino-N-hexylbenzenesulfonamide hydrochloride

Overview

Description

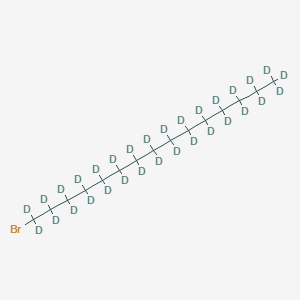

4-Amino-N-hexylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Molecular Structure Analysis

The linear structure formula of this compound is given as C12H20N2O2S . For a more detailed structural analysis, it would be beneficial to refer to specialized chemical databases or software.Scientific Research Applications

1. Antitumor Applications

Sulfonamide compounds, including those structurally related to 4-amino-N-hexylbenzenesulfonamide hydrochloride, have been extensively studied for their antitumor properties. Research has identified certain sulfonamides as potent cell cycle inhibitors, disrupting tubulin polymerization and affecting cell cycle phases in various cancer cell lines. These compounds have shown promise in clinical trials, highlighting their potential as oncology therapeutics. High-density oligonucleotide microarray analysis has been used to characterize these compounds based on gene expression changes, revealing crucial pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

2. Antimicrobial Properties

Sulfonamide derivatives, similar to this compound, have demonstrated significant antimicrobial activity. For instance, certain synthesized sulfonamide compounds exhibited higher antimicrobial activity against various bacterial and fungal strains than their parent molecules. This finding indicates the potential of these compounds in developing new antimicrobial agents (Vanparia et al., 2010).

3. Material Synthesis and Characterization

Sulfonamide compounds have been synthesized and characterized for various applications, including as dye intermediates and in material science. The synthesis processes involve reactions with other chemical entities, and the structures of these compounds have been confirmed through various analytical techniques. This research area explores the diverse applicability of these compounds in chemical synthesis and material development (Li Yun-xia, 2010).

Safety and Hazards

While specific safety and hazard information for 4-Amino-N-hexylbenzenesulfonamide hydrochloride is not provided in the search results, general safety measures for handling chemicals should always be followed. These include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment as required .

properties

IUPAC Name |

4-amino-N-hexylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S.ClH/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12;/h6-9,14H,2-5,10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMDEJFWLNIHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

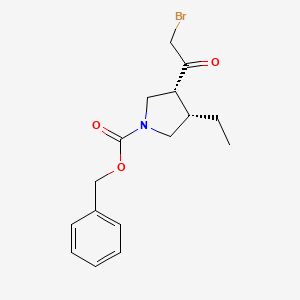

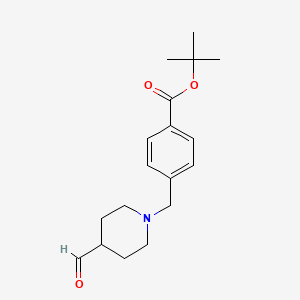

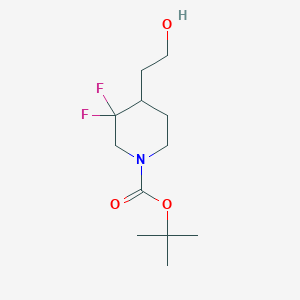

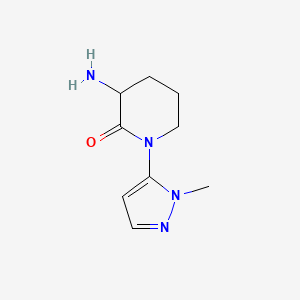

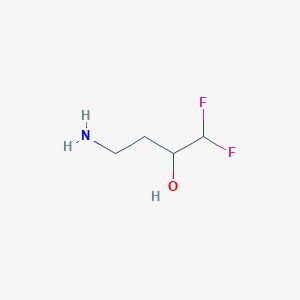

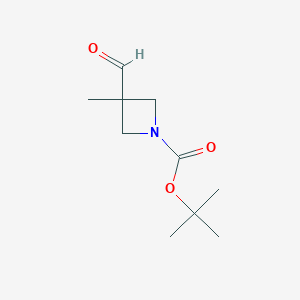

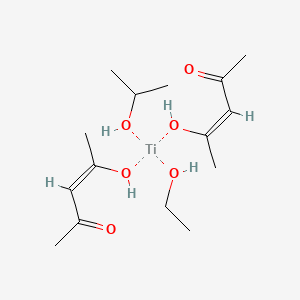

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)

![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)

![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)

![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)

![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)